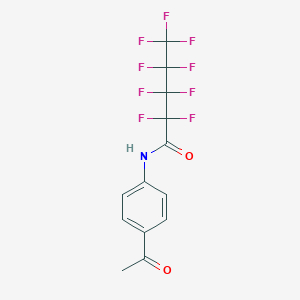![molecular formula C24H21FN6OS B448864 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448864.png)
2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its diverse applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring.
Introduction of the anilinomethyl group: This step involves the reaction of the triazole intermediate with aniline to introduce the anilinomethyl group.
Attachment of the sulfanyl group:
Formation of the acetohydrazide moiety: This step involves the reaction of the intermediate with hydrazine to form the acetohydrazide moiety.
Introduction of the fluorobenzylidene group: This final step involves the condensation of the acetohydrazide intermediate with 4-fluorobenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the anilinomethyl and fluorobenzylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or hydrazines, and substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmaceuticals: The compound is explored as a potential drug candidate for various diseases, including bacterial and fungal infections, as well as cancer.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as conductivity, fluorescence, and stability.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biochemical pathways, leading to disruption of cellular processes.
Interaction with DNA/RNA: The compound may bind to DNA or RNA, interfering with replication, transcription, or translation processes.
Modulation of Receptors: The compound may interact with specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-fluorobenzylidene)acetohydrazide can be compared with other similar compounds, such as:
2-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide: This compound has a similar triazole structure but differs in the presence of a chlorophenyl group instead of a phenyl group.
2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone: This compound has a similar triazole structure but differs in the presence of a methylphenyl group and a phenylethanone moiety instead of a fluorobenzylidene group.
Propriétés
Formule moléculaire |
C24H21FN6OS |
|---|---|
Poids moléculaire |
460.5g/mol |
Nom IUPAC |
2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21FN6OS/c25-19-13-11-18(12-14-19)15-27-29-23(32)17-33-24-30-28-22(16-26-20-7-3-1-4-8-20)31(24)21-9-5-2-6-10-21/h1-15,26H,16-17H2,(H,29,32)/b27-15+ |
Clé InChI |
ZHNDSLJVGOCSJC-JFLMPSFJSA-N |
SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
SMILES isomérique |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dichlorobenzyl)-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B448784.png)

![N'~1~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B448790.png)
![N'-(5-bromo-2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448795.png)

![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B448798.png)
![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448799.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448800.png)
![N'-(3-iodobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448801.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B448803.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(2-pyridinyl)ethylidene]propanohydrazide](/img/structure/B448804.png)
![2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448806.png)
